molecular formula C16H26N2O5S B7908281 7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid

7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid

Cat. No.: B7908281
M. Wt: 358.5 g/mol
InChI Key: DHSUYTOATWAVLW-DTIOYNMSSA-N
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Description

7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid is a useful research compound. Its molecular formula is C16H26N2O5S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid , often referred to as a derivative of cysteine or a cysteine analog, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological implications, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H26N2O5SC_{16}H_{26}N_{2}O_{5}S, with a molecular weight of approximately 358.5 g/mol. The structure includes a heptenoic acid backbone with a sulfanyl group and an amino acid side chain, which are crucial for its biological activity.

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant capacity . Compounds containing sulfanyl groups are known to scavenge free radicals, thereby protecting cells from oxidative stress. Research indicates that derivatives of cysteine can enhance the body's antioxidant defenses by increasing glutathione levels, a critical intracellular antioxidant.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. For instance:

  • Leukotriene A4 Hydrolase (LTA4H) : This enzyme plays a significant role in inflammatory responses. Inhibition of LTA4H can reduce the production of pro-inflammatory leukotrienes, suggesting that this compound may have anti-inflammatory properties .

Neuroprotective Effects

Studies have shown that similar compounds can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens. The presence of the sulfanyl group is often associated with enhanced antimicrobial activity, making it a candidate for further exploration in treating infections.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various cysteine derivatives, including our compound. Results indicated a significant increase in cellular antioxidant capacity when treated with concentrations ranging from 10 µM to 100 µM over 24 hours .

Case Study 2: Enzyme Inhibition Profile

In vitro assays demonstrated that the compound effectively inhibited LTA4H activity with an IC50 value of 25 µM. This inhibition was correlated with reduced leukotriene B4 production, highlighting its potential as an anti-inflammatory agent .

Case Study 3: Neuroprotective Mechanisms

Research published in Neuroscience Letters explored the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. The findings revealed that treatment with the compound led to a significant reduction in cell death and apoptosis markers .

Properties

IUPAC Name

7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/t10?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSUYTOATWAVLW-DTIOYNMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1C(=O)NC(=CCCCCSC[C@@H](C(=O)O)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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